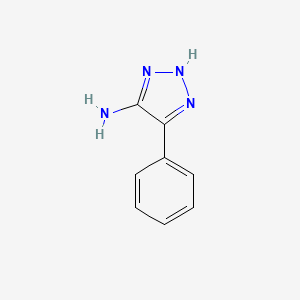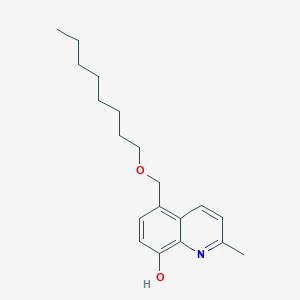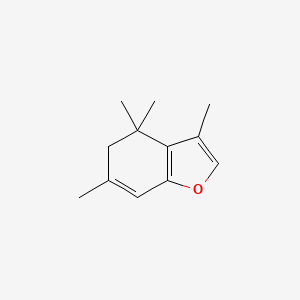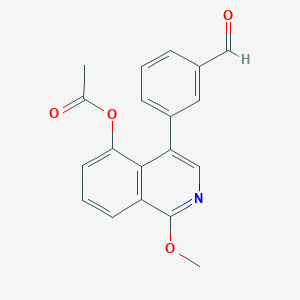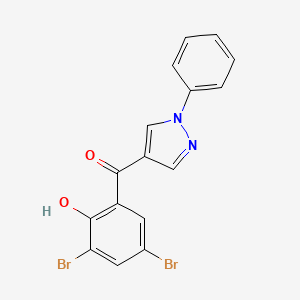
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrazole ring substituted with a phenyl group and a dibromo-hydroxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole typically involves the reaction of 3,5-dibromo-2-hydroxybenzoic acid with hydrazine derivatives. The process generally includes:
Formation of the intermediate: 3,5-dibromo-2-hydroxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Cyclization: The acid chloride is then reacted with phenylhydrazine to form the pyrazole ring through a cyclization reaction.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form a ketone or reduction to form an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of 4-(3,5-dibromo-2-oxobenzoyl)-1-phenylpyrazole.
Reduction: Formation of 4-(3,5-dibromo-2-hydroxybenzyl)-1-phenylpyrazole.
Scientific Research Applications
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-2-hydroxybenzoic acid: Shares the dibromo-hydroxybenzoyl moiety but lacks the pyrazole ring.
4-(3,5-Dibromo-2-hydroxybenzoyl)amino]benzoic acid: Similar structure with an amino group instead of the pyrazole ring.
3,5-Dibromo-4-hydroxybenzaldehyde: Contains the dibromo-hydroxybenzoyl moiety but with an aldehyde group.
Uniqueness
4-(3,5-Dibromo-2-hydroxybenzoyl)-1-phenylpyrazole is unique due to the presence of both the pyrazole ring and the dibromo-hydroxybenzoyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
68287-77-4 |
|---|---|
Molecular Formula |
C16H10Br2N2O2 |
Molecular Weight |
422.07 g/mol |
IUPAC Name |
(3,5-dibromo-2-hydroxyphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C16H10Br2N2O2/c17-11-6-13(16(22)14(18)7-11)15(21)10-8-19-20(9-10)12-4-2-1-3-5-12/h1-9,22H |
InChI Key |
KIZKIVKSJSWHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
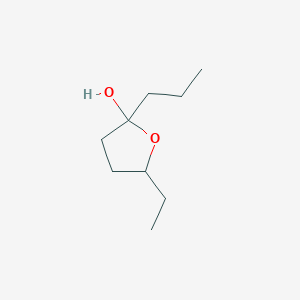
![2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol](/img/structure/B12888159.png)
![3-(4-methoxyphenyl)-4H-cyclohepta[d]isoxazol-4-one](/img/structure/B12888166.png)

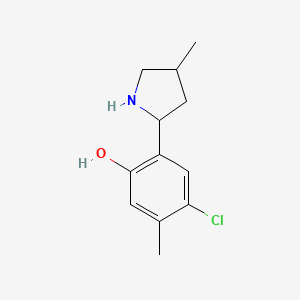

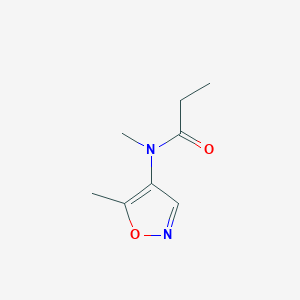
![1-Ethyl-3-(pyridin-2-ylmethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888191.png)
